1-[2-(Ethanesulfonyl)ethyl]-2-ethyl-5-nitro-1H-imidazole
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Overview
Description
2-Ethyl-1-(2-(ethylsulfonyl)ethyl)-5-nitro-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of an ethyl group, an ethylsulfonyl group, and a nitro group attached to the imidazole ring.
Preparation Methods
The synthesis of 2-Ethyl-1-(2-(ethylsulfonyl)ethyl)-5-nitro-1H-imidazole typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids like sulfuric acid and nitric acid, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .
Industrial production methods for this compound may involve the use of continuous flow reactors to enhance the efficiency and safety of the synthesis process. These reactors allow for better control of reaction parameters and can handle the exothermic nature of nitration reactions more effectively .
Chemical Reactions Analysis
2-Ethyl-1-(2-(ethylsulfonyl)ethyl)-5-nitro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethylsulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
2-Ethyl-1-(2-(ethylsulfonyl)ethyl)-5-nitro-1H-imidazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s imidazole ring is known for its biological activity, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Imidazole derivatives are often explored for their potential as antimicrobial, antifungal, and anticancer agents.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-1-(2-(ethylsulfonyl)ethyl)-5-nitro-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethylsulfonyl group can enhance the compound’s solubility and facilitate its transport across cell membranes .
Comparison with Similar Compounds
Similar compounds to 2-Ethyl-1-(2-(ethylsulfonyl)ethyl)-5-nitro-1H-imidazole include other imidazole derivatives such as:
- 2-Methyl-1-(2-(methylsulfonyl)ethyl)-5-nitro-1H-imidazole
- 2-Propyl-1-(2-(propylsulfonyl)ethyl)-5-nitro-1H-imidazole
These compounds share the imidazole core structure but differ in the substituents attached to the ring. The unique combination of the ethyl group, ethylsulfonyl group, and nitro group in 2-Ethyl-1-(2-(ethylsulfonyl)ethyl)-5-nitro-1H-imidazole gives it distinct chemical and biological properties .
Properties
CAS No. |
58012-19-4 |
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Molecular Formula |
C9H15N3O4S |
Molecular Weight |
261.30 g/mol |
IUPAC Name |
2-ethyl-1-(2-ethylsulfonylethyl)-5-nitroimidazole |
InChI |
InChI=1S/C9H15N3O4S/c1-3-8-10-7-9(12(13)14)11(8)5-6-17(15,16)4-2/h7H,3-6H2,1-2H3 |
InChI Key |
OWAOCJXJPJNYFI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=C(N1CCS(=O)(=O)CC)[N+](=O)[O-] |
Origin of Product |
United States |
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